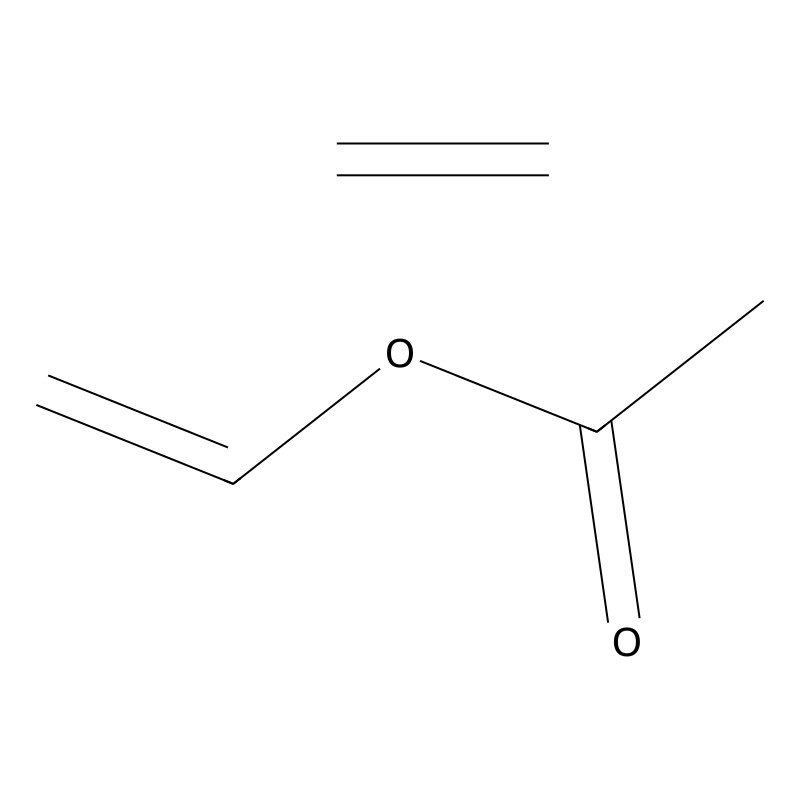

Ethene;ethenyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Comprehensive Technical Guide: Ethylene Biosynthesis and Signaling Pathway in Plants

Introduction and Pathway Overview

The ethylene biosynthesis pathway represents a fundamental hormonal regulatory system in plants that governs diverse physiological processes from seed germination to fruit ripening and stress responses. As the simplest alkene gas and the first discovered gaseous hormone, ethylene's unique properties allow it to function as both an internal hormonal signal and an external communicator between plants. The biosynthesis of ethylene occurs through a relatively simple two-step enzymatic process that converts methionine to the immediate precursor 1-aminocyclopropane-1-carboxylic acid (ACC) and subsequently to ethylene. Despite the apparent simplicity of this pathway, research over the past decades has revealed that plants employ sophisticated regulatory mechanisms at transcriptional, post-translational, and epigenetic levels to precisely control ethylene production in response to developmental cues and environmental stimuli [1].

The core ethylene biosynthesis pathway begins with the amino acid methionine, which is converted to S-adenosyl-L-methionine (SAM) by SAM synthetase. The key committed step in ethylene biosynthesis is the conversion of SAM to ACC by ACC synthase (ACS), which also produces 5'-methylthioadenosine (MTA) as a byproduct. ACC then serves as the substrate for ACC oxidase (ACO), which catalyzes its oxidation to ethylene, carbon dioxide, and cyanide. The potentially toxic cyanide byproduct is rapidly detoxified to β-cyanoalanine by β-cyanoalanine synthases, completing the pathway [1]. Both ACS and ACO belong to multigene families in most plants, allowing for tissue-specific and stimulus-responsive expression patterns that enable precise spatial and temporal control of ethylene production [1] [2].

Table 1: Core Components of the Ethylene Biosynthesis Pathway

| Component | Function | Key Features | Cofactors/Requirements |

|---|---|---|---|

| SAM | General precursor in ethylene biosynthesis | Produced from methionine by SAM synthetase | ATP |

| ACS | Converts SAM to ACC; rate-limiting enzyme | Pyridoxal-5'-phosphate-dependent enzyme; multigene family | PLP (Vitamin B6) |

| ACO | Converts ACC to ethylene | 2-oxoglutarate-dependent dioxygenase; multigene family | Fe²⁺, ascorbate, oxygen |

| ACC | Immediate ethylene precursor | Also functions as signaling molecule independently of ethylene | - |

Recent research has revealed that ACC homeostasis involves not only biosynthesis but also conjugation and transport, adding additional layers of regulation to ethylene production. ACC can be malonylated to form MACC (1-(malonylamino)cyclopropane-1-carboxylic acid) by ACC N-malonyl transferase, which effectively sequesters ACC and removes it from the ethylene biosynthesis pool [3]. Additionally, ACC itself has been shown to function as a signaling molecule independent of its conversion to ethylene, regulating processes such as cell wall metabolism, guard cell differentiation, and vegetative development [1]. This dual role of ACC further emphasizes the importance of precise regulation throughout the biosynthesis pathway.

Enzyme Regulation in Ethylene Biosynthesis

Transcriptional and Post-translational Regulation of ACS

The ACC synthase (ACS) enzyme catalyzes the rate-limiting step in ethylene biosynthesis and is subject to complex multilayered regulation. ACS belongs to the family of pyridoxal-5'-phosphate-dependent aminotransferases and requires vitamin B6 as a cofactor for activity [1]. In most plants, ACS is encoded by a multigene family with members showing distinct expression patterns in response to various developmental, hormonal, and environmental signals. For instance, in tomato, the differential expression of multiple ACS genes is essential for the transition from autoinhibitory (System I) to autocatalytic (System II) ethylene production during fruit ripening [1].

The transcriptional regulation of ACS genes involves numerous transcription factors that respond to specific physiological contexts. The first identified transcription factor regulating ACS expression was the MADS box factor SlRIN, which directly enhances expression of specific ACS genes during tomato fruit ripening [1]. Since then, multiple transcription factors have been shown to regulate ACS expression, including both positive regulators (e.g., AtWRKY33 for biotic stress responses) and negative regulators (e.g., AtTCP5 in petal development) [1]. This transcriptional control ensures that ACS expression occurs in the appropriate tissues and at the proper developmental stages.

Table 2: Classification and Regulation of ACS Isoforms

| ACS Type | C-terminal Features | Regulatory Mechanisms | Representative Examples |

|---|---|---|---|

| Type 1 | MAPK and CDPK phosphorylation sites | Stabilized by phosphorylation; degraded by ubiquitination | AtACS2, AtACS6 |

| Type 2 | CDPK site + E3 ligase recognition site | Direct ubiquitination and degradation | AtACS4, AtACS5 |

| Type 3 | No conserved modification sites | Regulated via N-terminal degradation | AtACS7 |

At the post-translational level, ACS proteins are classified into three types based on C-terminal sequence elements that determine their regulatory fate. Type 1 ACS proteins contain phosphorylation sites for both mitogen-activated protein kinases (MAPKs) and calcium-dependent protein kinases (CDPKs), and phosphorylation at these sites generally stabilizes the proteins and promotes ethylene production [1]. Type 2 ACS proteins have a CDPK phosphorylation site but are also targeted for degradation by E3 ubiquitin ligases. Type 3 ACS proteins lack these C-terminal regulatory sites but can be regulated through N-terminal degradation mediated by E3 ligases such as XBAT32 and RIE1 [2]. This elaborate post-translational regulation allows for rapid adjustment of ACS activity in response to changing cellular conditions without requiring new protein synthesis.

Regulation of ACO and Metabolic Flux

While ACS typically catalyzes the rate-limiting step in ethylene biosynthesis, ACC oxidase (ACO) activity can also become limiting under certain conditions, particularly during fruit ripening and in response to specific stresses [1]. ACO is a member of the 2-oxoglutarate-dependent dioxygenase superfamily, but uniquely uses ascorbate rather than 2-oxoglutarate as a co-substrate, with ferrous iron (Fe²⁺) as an essential cofactor [1]. Like ACS, ACO is encoded by multigene families in most plants, allowing for tissue-specific and stimulus-responsive expression patterns.

The transcriptional regulation of ACO genes involves both developmental and environmental signals. During tomato fruit ripening, specific ACO genes show dramatically increased expression that correlates with the rise in ethylene production and the initiation of System II ethylene biosynthesis [1]. Similarly, in response to flooding stress, ACO expression increases to promote ethylene production that facilitates adaptive responses such as aerenchyma formation [4]. Recent research has identified several transcription factors that directly regulate ACO expression, including both positive regulators (e.g., PhERF71 in petunia flower senescence) and negative regulators (e.g., LcKNAT1 in litchi fruit abscission) [2].

Beyond transcriptional control, the metabolic environment significantly influences ACO activity. Since ACO requires oxygen as a substrate, hypoxia can limit ethylene production despite the presence of ACC [4]. Similarly, the availability of ascorbate and Fe²⁺ can modulate ACO activity under certain conditions. The ethylene biosynthesis pathway is also intimately connected with cellular respiration through shared intermediates and cofactors, particularly in climacteric fruits where the burst of ethylene production coincides with increased respiratory activity [4]. This interconnection between ethylene biosynthesis and respiration highlights the integration of hormonal signaling with fundamental metabolic processes in plants.

Experimental Methods for Analyzing Ethylene Biosynthesis

Ethylene Measurement Techniques

The quantification of ethylene production is fundamental to studying its biosynthesis and function in plants. Ethylene can be measured from both intact tissues and in vitro assays, with the choice of method depending on the experimental context and required sensitivity. For intact tissues, the headspace accumulation method is most commonly employed, where tissues are enclosed in airtight containers and the ethylene concentration in the headspace is measured over time [3]. This approach allows for non-destructive repeated measurements from the same sample, making it ideal for time-course studies of processes such as fruit ripening.

The standard method for ethylene quantification involves gas chromatography (GC) with flame ionization detection, which provides sensitivity in the parts-per-billion (ppb) range [3]. For increased sensitivity, photoacoustic laser spectroscopy (PALS) can detect ethylene at parts-per-trillion (ppt) levels, but this technique is highly specific to ethylene and requires specialized equipment [3]. When using GC systems, calibration with standard ethylene concentrations is essential, and calculations must account for temperature, pressure, and headspace volume to express ethylene production in molar units (e.g., mol·kg⁻¹·h⁻¹) using the ideal gas law [3].

For in vitro assays of ACS or ACO activity, tissues are homogenized and enzyme activities measured in extracts by quantifying the conversion of labeled or unlabeled substrates to ACC or ethylene, respectively. In the case of ACO activity assays, the reaction typically includes ACC, Fe²⁺, ascorbate, and buffer in a sealed vial, with ethylene accumulation in the headspace measured by GC [3]. These in vitro approaches allow researchers to distinguish between regulatory effects on enzyme activity versus enzyme abundance, providing insights into the specific level of regulation occurring in different physiological contexts.

ACC and MACC Quantification Methods

The measurement of ACC levels and its conjugated form MACC provides crucial information about flux through the ethylene biosynthesis pathway. The most widely used method for ACC quantification is based on the chemical conversion of ACC to ethylene by treatment with NaOCl/HgCl₂, followed by measurement of the resulting ethylene by GC [3]. This method, originally developed by Lizada and Yang in 1979, remains popular due to its relatively simple sample preparation and compatibility with standard GC equipment.

The ACC extraction typically uses sulfosalicylic acid (SSA) or ethanol, with SSA generally providing higher repeatability and requiring less processing time since it doesn't require an evaporation step [3]. A critical consideration in this assay is that the conversion efficiency of ACC to ethylene can vary between sample matrices, making it essential to include spiked samples with known ACC amounts in each batch to determine the specific conversion efficiency for each sample type [3]. For MACC quantification, the method involves acidic hydrolysis of conjugated ACC followed by the same conversion and measurement procedure, with MACC calculated as the difference between ACC content before and after hydrolysis [3].

More recent advances in ACC measurement include direct quantification using gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), or capillary electrophoresis with laser-induced fluorescence detection (CE-LIF) [3]. While these methods can provide greater specificity and potentially avoid the use of toxic mercury compounds, they often require derivatization steps (GC-MS, CE-LIF) or expensive equipment (LC-MS), making them less accessible for high-throughput applications. The choice between methods therefore depends on the specific requirements of the experiment, available equipment, and number of samples to be processed.

Ethylene Perception and Signaling Mechanisms

Ethylene Receptor Complex and Initial Signaling

The ethylene signaling pathway begins with perception of the hormone by a family of endoplasmic reticulum-localized receptors. In Arabidopsis, five ethylene receptor isoforms have been identified: ETR1, ETR2, ERS1, ERS2, and EIN4 [5] [6]. These receptors share a common structure with three transmembrane domains at the N-terminus that form the ethylene-binding domain, a GAF domain of unknown function, and C-terminal signaling domains that resemble bacterial two-component systems [5]. The receptors are divided into two subfamilies based on structural features and phylogenetic relationships: Subfamily I (ETR1 and ERS1) and Subfamily II (ETR2, ERS2, and EIN4) [5] [6].

Ethylene binding requires a copper ion cofactor that is delivered to the receptors by the copper transporter RAN1 [5] [7]. The receptors function as homodimers stabilized by disulfide bonds, with each dimer binding a single ethylene molecule [5]. Unlike typical ligand-receptor interactions where binding activates the receptor, ethylene binding actually inactivates the receptor signaling, making ethylene an inverse agonist rather than a traditional activator [5] [6]. In the absence of ethylene, the receptors actively suppress ethylene responses by activating the negative regulator CTR1.

The following diagram illustrates the core ethylene signaling pathway from receptor activation to transcriptional response:

> Ethylene signaling pathway showing suppression of receptor activity upon ethylene binding leading to gene activation.

Central Signal Transduction and Nuclear Response

The central signal transducer in ethylene signaling is EIN2, an ER-localized transmembrane protein that serves as a molecular gatekeeper between the initial membrane-associated events and the nuclear transcriptional response [5] [8]. In the absence of ethylene, CTR1 phosphorylates EIN2, targeting it for degradation by EIN2-Targeting Proteins ETP1/2 through the ubiquitin-proteasome pathway [4]. When ethylene binds to the receptors and inactivates CTR1, EIN2 is dephosphorylated and undergoes proteolytic cleavage, releasing its C-terminal portion (EIN2-C) [5] [8].

The EIN2-C terminal fragment translocates to the nucleus where it plays a dual role in regulating gene expression. First, it stabilizes the transcription factors EIN3 and EIL1 by preventing their ubiquitination and degradation by EBF1/2 F-box proteins [4]. Second, it directly affects mRNA stability by binding to the 3' untranslated regions of specific mRNAs, including those encoding EBF1/2, creating a positive feedback loop that amplifies the ethylene signal [5]. This dual mechanism ensures rapid and robust activation of ethylene responses.

The transcriptional cascade initiated by EIN3/EIL1 activation leads to the expression of hundreds of ethylene-responsive genes, with the Ethylene Response Factors (ERFs) serving as key secondary transcription factors that fine-tune the expression of specific target genes [4]. Different ERFs regulate distinct subsets of ethylene responses, allowing for the specificity of ethylene action in different tissues and under different conditions. This complex transcriptional network enables ethylene to coordinate diverse physiological processes ranging from fruit ripening to stress adaptation through the relatively simple initial signaling pathway.

Regulatory Networks and Cross-Talk

Epigenetic and Environmental Regulation

Recent research has revealed that epigenetic mechanisms play significant roles in regulating ethylene biosynthesis and signaling, providing a layer of control that integrates developmental and environmental cues. DNA methylation, histone modifications, and non-coding RNAs have all been shown to influence the expression of genes involved in ethylene pathways [4]. For example, under low-temperature stress, the DNA methylation status of ethylene signaling genes in tomato fruits changes, subsequently affecting gene expression levels and fruit ripening processes [4]. These epigenetic modifications allow plants to maintain a "memory" of environmental conditions and fine-tune their ethylene responses accordingly.

Environmental factors significantly influence ethylene biosynthesis through both transcriptional and post-translational mechanisms. Stress conditions such as flooding, high salt, mechanical impedance, and pathogen attack can rapidly induce ethylene production by increasing the expression and/or activity of ACS and ACO enzymes [6] [4]. The observation that ethylene signaling components are functionally conserved in charophyte algae suggests that the ethylene pathway originally evolved in aquatic environments, possibly as a response to hypoxic conditions [7]. This evolutionary history explains why flooding remains one of the strongest inducers of ethylene biosynthesis in modern plants.

The interconnection between ethylene and respiration represents another important regulatory node, particularly in climacteric fruits. During fruit ripening, the burst of ethylene production is accompanied by increased respiratory activity, with both processes occurring in mitochondria [4]. The alternative oxidase (AOX) pathway, which bypasses the cytochrome c pathway in mitochondrial electron transport, appears to be particularly important in this context, though the precise regulatory mechanisms linking ethylene and mitochondrial function remain to be fully elucidated [4]. Understanding these connections between hormonal signaling and energy metabolism represents an important frontier in ethylene research.

Negative Regulation and Feedback Control

Precise control of ethylene responses requires not only activation mechanisms but also negative regulation to terminate signals and prevent excessive responses that could be detrimental to plant growth and development. Multiple layers of negative regulation operate throughout the ethylene pathway, from biosynthesis to signaling. In ethylene biosynthesis, an increasing number of transcriptional repressors of ACS and ACO genes have been identified, including factors such as AtERF11, AtABI4, and PsABI5 that suppress ethylene production in specific contexts [1] [2].

At the signaling level, feedback regulation ensures that ethylene responses are appropriately attenuated after their initial activation. The ethylene-inducible F-box proteins EBF1 and EBF2 target EIN3 for degradation, creating a negative feedback loop that limits the duration and intensity of ethylene responses [4]. Additionally, ethylene exposure can lead to increased degradation of ethylene receptors, particularly the ethylene-bound forms, which may contribute to desensitization after prolonged exposure [6]. This complex network of positive and negative regulators allows plants to make precisely calibrated ethylene responses that are appropriate for their developmental stage and environmental conditions.

The importance of optimal ethylene production is evident across numerous physiological processes in horticultural plants. While ethylene promotes fruit ripening, excessive production leads to overripe fruit with reduced shelf life [2]. Similarly, in cucumber fruit elongation, both too little and too much ethylene inhibit proper growth, demonstrating the need for precise dosage control [2]. In flower development, proper ethylene levels are essential for sex determination, with both ethylene-deficient and ethylene-overproducing mutants showing altered flower development [2]. These examples highlight why plants have evolved such complex regulatory networks to control ethylene biosynthesis and signaling.

Applications and Conclusions

Research Applications and Knowledge Gaps

The manipulation of ethylene biosynthesis and signaling has significant agricultural applications, particularly in controlling fruit ripening and postharvest longevity. Strategies to delay ripening include inhibiting ethylene production through ACS or ACO knockdown, reducing ethylene sensitivity through receptor manipulation, and using ethylene action inhibitors such as 1-MCP [6] [8]. Conversely, in some situations, promoting ethylene responses may be desirable, such as to induce uniform ripening in crops or to trigger premature germination of parasitic plants for field clearance [6]. The deep understanding of ethylene biosynthesis and signaling mechanisms provides multiple potential targets for these manipulation strategies.

Despite significant advances, important knowledge gaps remain in our understanding of ethylene biosynthesis regulation. While numerous transcription factors regulating ACS and ACO expression have been identified, the complete regulatory networks controlling their tissue-specific and stimulus-responsive expression are not fully elucidated [1] [2]. The precise mechanisms coordinating ethylene biosynthesis with adjacent metabolic pathways such as the Yang cycle and polyamine biosynthesis also require further investigation [1]. Additionally, the recently discovered signaling functions of ACC independent of ethylene conversion open new research directions regarding how this dual role is regulated and integrated with other signaling pathways [1].

Conclusion

The ethylene biosynthesis and signaling pathway represents a sophisticated regulatory system that enables plants to coordinate development and adapt to changing environmental conditions. Despite the apparent simplicity of the two-step biosynthesis pathway, multiple layers of regulation—from epigenetic control to post-translational modifications—ensure precise spatial and temporal control of ethylene production. The signaling pathway, with its unique inverse agonist mechanism and cleavage-dependent signal transduction to the nucleus, provides an efficient system for converting the gaseous hormone signal into specific transcriptional responses.

References

- 1. The regulation of ethylene biosynthesis: a complex ... [pmc.ncbi.nlm.nih.gov]

- 2. Slow and steady wins the race: the negative regulators of ... [pmc.ncbi.nlm.nih.gov]

- 3. Protocol: An updated integrated methodology for analysis of ... [plantmethods.biomedcentral.com]

- 4. Ethylene Signaling in Regulating Plant Growth, ... [mdpi.com]

- 5. Ethylene signaling pathway [en.wikipedia.org]

- 6. Ethylene signaling in plants - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic Insights in Ethylene Perception and Signal ... [pmc.ncbi.nlm.nih.gov]

- 8. Key Step in Plants' Ethylene Response Pathway Discovered [hhmi.org]

sources of ethylene in natural gas and petroleum

Conventional Sources and Industrial Production

In an industrial context, ethylene (C₂H₄) is not typically "sourced" directly from natural gas and petroleum but is rather produced from them through energy-intensive chemical conversion processes. The table below summarizes the core industrial method and its feedstocks.

| Feature | Description |

|---|---|

| Primary Industrial Process | Steam Cracking of hydrocarbon feedstocks [1] [2] [3]. |

| Primary Feedstocks | From Natural Gas: Ethane (C₂H₆), Propane (C₃H₈) [1] [4] [2]. From Petroleum: Naphtha, Gas Oil [4] [5] [2]. |

| Process Description | Hydrocarbon feedstocks are mixed with steam and heated to 750–950 °C in a furnace, causing thermal decomposition (pyrolysis). The resulting mixture is rapidly quenched and separated through compression and distillation to produce polymer-grade ethylene [1] [2]. |

The following diagram illustrates the key stages and inputs/outputs of the dominant steam cracking process.

Industrial steam cracking process for ethylene production.

Emerging and Alternative Production Protocols

Beyond conventional steam cracking, significant research focuses on decarbonizing ethylene production and utilizing alternative feedstocks. The table below compares several promising pathways.

| Production Method | Key Feature | Technology Readiness | Key Metric/Challenge |

|---|---|---|---|

| Electrically Heated Cracking [4] | Replaces fossil fuel combustion with renewable electricity for process heat. | Pilot/Demonstration | Upstream grid carbon intensity is the key driver for net emissions [4]. |

| Carbon Capture & Storage (CCS) [4] | Captives CO₂ from purge gas streams in conventional steam crackers. | Early Commercial | Can reduce GHG emissions by ~20-40% compared to conventional plants [4]. |

| Electrocatalytic CO₂ Reduction (e-ethylene) [6] | Uses renewable electricity to convert captured CO₂ into ethylene. | Research & Development | Energy Efficiency of the electrolyzer is the primary hurdle for economic viability [6]. |

| Oxidative Coupling of Methane (OCM) [7] | Directly converts methane into ethylene in a single reactor. | Research & Development (Historic Demo) | Low carbon efficiency and reaction heat management are significant challenges [7]. |

| Biological Production (EFE Enzyme) [8] | Engineered enzymes convert 2-oxoglutarate into ethylene. | Fundamental Research | Understanding the hybrid radical-polar enzymatic mechanism for future bioengineering [8]. |

The relationships and primary challenges of these alternative pathways are summarized in the following flowchart.

Research pathways and key challenges for decarbonizing ethylene production.

Detailed Experimental & Process Methodologies

For researchers, the core technical details of these emerging methods are critical.

- For Electrified Crackers & CCS: The key methodology involves retrofitting existing assets. Techno-economic analysis (TEA) and life cycle assessment (LCA) are used to model the integration of electric heating systems (using Joule heating or resistance heaters) or the installation of carbon capture units on purge gas streams, comparing levelized cost and well-to-gate GHG emissions against conventional benchmarks [4].

- For Electrocatalytic CO₂ Reduction (e-ethylene): The experimental setup involves an electrochemical flow cell, typically with a copper-based catalyst. The key performance metrics are Faradaic Efficiency (FE) (the fraction of electrons that produce ethylene) and Energy Efficiency (EE). The "cascade" pathway, which first reduces CO₂ to CO and then CO to C₂H₄, shows promise for higher overall efficiency [6]. The core reaction is: CO₂ + 12H⁺ + 12e⁻ → C₂H₄ + 4H₂O.

- For Oxidative Coupling of Methane (OCM): The experimental setup is a fixed-bed or membrane reactor operating at high temperatures (800-900°C). The process involves a catalyst (e.g., Mn-Na₂WO₄/SiO₂) to activate methane. The main reaction is 2CH₄ + O₂ → C₂H₄ + 2H₂O, but over-oxidation to COₓ is a major side reaction. Advanced reactor designs with oxygen transport membranes are being researched to improve yield [7].

- For Biological Production: The methodology centers on enzymology. Researchers use techniques like isotopic labeling (e.g., using ¹⁸O₂) to trace atom fate in the reaction catalyzed by the Ethylene-Forming Enzyme (EFE). This has elucidated a hybrid radical-polar mechanism where oxygen is inserted into 2-oxoglutarate, leading to ethylene excision [8].

Key Takeaways for Researchers

- The Incumbent is Efficient but Dirty: Steam cracking is a highly optimized process, but its high energy demand makes it a major CO₂ emitter. Future gains lie in decarbonizing the energy input, not the core chemistry [4] [2].

- No Single "Winner" Yet: The optimal decarbonization path is highly region-dependent, influenced by local electricity carbon intensity, feedstock costs, and carbon taxes. Electrification and CCS offer near-term retrofit potential, while e-ethylene and OCM represent more disruptive long-term solutions [4] [7] [6].

- Data-Driven Decisions are Critical: TEA and LCA are indispensable tools for evaluating the true economic and environmental impact of these emerging technologies, as highlighted in recent literature [4].

References

- 1. Ethylene | Structure, Sources, Production, Uses, & Facts [britannica.com]

- 2. Ethylene Production and Its Role in Shaping the Modern ... [aiche.org]

- 3. Ethylene - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Decarbonization approaches for ethylene production [pubs.rsc.org]

- 5. Ethylene [en.wikipedia.org]

- 6. Comparative life cycle analysis on ethylene production ... [sciencedirect.com]

- 7. A METHANE ROUTE TO ETHYLENE [resourcewise.com]

- 8. The pathway for producing ethylene [phys.org]

The Core Pathway: From Methionine to Ethylene

The biosynthesis of ethylene is a two-step pathway that begins with methionine and is efficiently recycled through the Yang Cycle [1] [2].

The ethylene biosynthesis pathway and the Yang Cycle for methionine recycling.

- Step 1: Synthesis of ACC : The amino acid methionine is first converted to S-adenosyl-L-methionine (SAM). SAM is then converted to 1-aminocyclopropane-1-carboxylic acid (ACC) by the enzyme ACC synthase (ACS). This is generally the rate-limiting step in ethylene production [2] [3].

- Step 2: Oxidation to Ethylene : ACC is subsequently oxidized by the enzyme ACC oxidase (ACO) to produce ethylene, along with carbon dioxide and cyanide as by-products [2] [3].

- The Yang Cycle (Methionine Recycling) : Since methionine is a scarce resource in plant cells, the Yang Cycle is crucial. This metabolic pathway recycles the byproduct 5'-Methylthioadenosine (MTA) back into methionine, allowing for sustained ethylene production even though initial cellular pools of methionine are low [1].

Key Enzymes and Their Regulation

The activity of ACS and ACO tightly controls ethylene output through multiple mechanisms [4].

| Enzyme | Key Features | Regulatory Mechanisms |

|---|---|---|

| ACC Synthase (ACS) | Multigene family; catalyzes the rate-limiting step [5] [2]. | Transcriptional control (e.g., induced by stress [5]); Post-translational control (protein phosphorylation & ubiquitination regulate stability [4]). |

| ACC Oxidase (ACO) | Multigene family; catalyzes the final step [5]. | Primarily transcriptional control; expression is induced during specific processes like fruit ripening and stress [5] [4]. |

Stress-Induced Ethylene Production

Environmental stresses can significantly upregulate ethylene biosynthesis. Research in Arabidopsis thaliana exposed to toxic metals like cadmium (Cd) provides a clear model [5] [6].

- Molecular Mechanism of Cadmium Induction: Cd exposure increases ethylene production by dramatically inducing the expression of specific ACS and ACO genes, notably ACS2 and ACS6, as well as ACO2 and ACO4 [5].

- Physiological Impact: This Cd-induced ethylene affects plant biomass and triggers downstream stress-response genes. Mutant plants lacking ACS2 and ACS6 show reduced ethylene emission and delayed stress response, confirming the importance of these specific isoforms [5].

Experimental Protocols for Analysis

Here are integrated protocols for measuring key components of the ethylene biosynthesis pathway, optimized for efficiency and accuracy [3].

Protocol 1: Measuring Ethylene Production

Principle: Ethylene diffusing from plant tissue is accumulated in a sealed container and measured via Gas Chromatography (GC) [3].

Workflow:

General workflow for measuring ethylene production from plant tissues.

Key Steps:

- Sample Enclosure: Place the plant tissue in a sealed, airtight container of known volume.

- Accumulation: Allow ethylene to accumulate for a predetermined time (e.g., 4-14 hours for fruit tissues).

- Gas Sampling: Withdraw a headspace sample at the beginning (t₁) and end (t₂) of the accumulation period.

- GC Analysis: Inject the gas samples into a GC equipped with a flame ionization detector.

- Calculation: Calculate the ethylene production rate using the ideal gas law, considering the free volume of the container, temperature, pressure, and sample weight [3].

Protocol 2: Quantifying ACC and MACC

Principle: ACC is quantified indirectly by converting it to ethylene under specific chemical conditions. MACC is measured as the increase in ACC after acidic hydrolysis [3].

Workflow:

Workflow for the analysis of ACC and its conjugate, MACC.

Key Steps:

- Extraction: Homogenize frozen plant tissue in cold 5% sulfosalicylic acid (SSA) and centrifuge to obtain a clear supernatant [3].

- Chemical Conversion: In a sealed GC vial, mix the extract with a cold NaOCl-NaOH mixture and HgCl₂ solution. The Hg²⁺ ion acts as a catalyst for the conversion of ACC to ethylene [3].

- Efficiency Control: For each sample matrix, a spiked sample with a known amount of authentic ACC must be run to determine the specific conversion efficiency, which is crucial for accurate quantification [3].

- MACC Measurement: To measure MACC (the conjugated, inactive form of ACC), an aliquot of the extract is hydrolyzed with concentrated HCl at 100°C. The total ACC is then measured as above. The MACC content is calculated as the difference between total ACC and free ACC [3].

Protocol 3: Measuring In Vitro ACS and ACO Activity

Principle: Enzyme activities are determined by incubating tissue extracts with specific substrates and measuring the reaction products (ACC for ACS, ethylene for ACO) [3].

| Assay | Enzyme | Substrate | Product Measured |

|---|---|---|---|

| ACS Activity | ACC Synthase | S-adenosyl-L-methionine (SAM) | ACC (quantified via the chemical conversion method in Protocol 2) |

| ACO Activity | ACC Oxidase | 1-aminocyclopropane-1-carboxylic acid (ACC) | Ethylene (measured directly by GC) |

Key Steps:

- Enzyme Extraction: Prepare a crude protein extract from plant tissue using an appropriate extraction buffer.

- Incubation:

- For ACS: Incubate the extract with its substrate, SAM.

- For ACO: Incubate the extract with its substrate, ACC, in a sealed vial.

- Product Quantification:

- For ACS: The ACC produced during the incubation is quantified using the chemical conversion method described in Protocol 2.

- For ACO: The ethylene produced in the headspace of the vial is directly measured by GC [3].

References

- 1. The Yang cycle in plants a journey of methionine recycling with... [maxapress.com]

- 2. Ethylene Signaling in Regulating Plant Growth, ... [mdpi.com]

- 3. : An updated integrated methodology for analysis of... Protocol [plantmethods.biomedcentral.com]

- 4. Slow and steady wins the race: the negative regulators of ... [pmc.ncbi.nlm.nih.gov]

- 5. Cadmium-induced ethylene and responses in... production [bmcplantbiol.biomedcentral.com]

- 6. Heavy-metal-induced ethylene in production Arabidopsis thaliana [pubmed.ncbi.nlm.nih.gov]

Ethylene Biosynthesis and Signaling

Ethylene biosynthesis and signal transduction form a critical pathway for plant growth and stress responses. The table below summarizes the core components.

| Component Category | Key Elements | Primary Function |

|---|---|---|

| Biosynthesis Enzymes | ACS (ACC Synthase), ACO (ACC Oxidase) | Catalyze the conversion of Methionine to ethylene via SAM and ACC; ACS is the primary rate-limiting enzyme [1] [2]. |

| Receptors (ER-localized) | ETR1, ETR2, ERS1, ERS2, EIN4 | Bind ethylene; function as negative regulators; inactivate downstream signaling upon ethylene binding [3] [4] [2]. |

| Key Signaling Proteins | CTR1, EIN2, EIN3/EIL1, ERFs | Transduce signal from receptors to transcriptional cascade; CTR1 negatively regulates pathway, while EIN2/EIN3/EIL1/ERFs activate response [3] [4] [2]. |

The canonical signaling pathway, predominantly established through research on Arabidopsis thaliana, is a linear model that is initiated at the endoplasmic reticulum and culminates in the nucleus [3] [1].

The canonical ethylene signaling pathway, showing suppression in the absence of ethylene and activation in its presence.

Detection and Measurement of Ethylene

Accurate ethylene measurement is crucial for physiological studies and post-harvest management. Researchers should select technology based on required sensitivity, selectivity, and application context [5].

| Technology | Detection Principle | Key Characteristics | Typical Applications |

|---|---|---|---|

| Gas Chromatography (GC) | Separation of gas mixtures | High sensitivity and selectivity; requires lab equipment [5] | Precise quantification in research labs [5] |

| Electrochemical Sensing | Chemical reaction producing electrical current | Portable, good sensitivity/selectivity, suitable for IoT integration [5] | Real-time monitoring in storage facilities & transport [5] |

| Optical Sensing (NDIR) | Absorption of specific infrared light | Sensitive, potential cross-sensitivity with gases like ethanol [5] | Controlled atmosphere research [5] |

| Photoacoustic Detection | Sound wave from light absorption | High sensitivity at ppb levels [5] | Fundamental plant physiology research [5] |

| Photocatalytic Degradation | TiO2-mediated oxidation under UV | Not a sensor; an ethylene removal technology [6] | Ethylene scrubbing in post-harvest storage [6] |

Key Performance Metrics for Sensors [5]:

- Selectivity: Ability to distinguish ethylene from other gases (e.g., ethanol, ammonia).

- Sensitivity/Lower Detection Limit: Must detect concentrations as low as 0.01–1 ppm, or even ppb levels.

- Stability: Minimal signal drift over time (annual zero drift <10% is desirable).

- Response/Recovery Time (T90): Time to reach 90% of final signal after exposure or removal; critical for dynamic environments.

Experimental Protocols and Workflows

Genetic and Molecular Analysis

Forward genetic screens using the ethylene "triple response" bioassay in Arabidopsis (characterized by shortened hypocotyl and root, exaggerated apical hook) have been foundational in identifying key signaling mutants (etr, ctr1, ein2, ein3) [3] [1]. Current workflows leverage bioinformatics to mine complex omics data [7].

A bioinformatics workflow for identifying and analyzing ethylene signaling components from omics data [7].

Key databases and tools for this analysis include [7]:

- The Arabidopsis Information Resource (TAIR): Reference for Arabidopsis genes.

- Arabidopsis Hormone Database (AHD): Curated data on hormone-responsive genes.

- Gene Set-level Analyses of Hormone Responses (GSHR): Tool for analyzing hormone-regulated gene sets.

- miRDeep-2/psRNATarget: For miRNA identification and target prediction.

Protein-Protein Interaction and Stability

The regulation of ACS protein stability by ubiquitin-mediated degradation is a major control point in ethylene biosynthesis [8].

Protocol Overview: Investigating ACS Protein Degradation

- Identify C-terminal degron: Fuse the C-terminal domain of the ACS protein of interest to a stable reporter protein (e.g., GUS) [8].

- Co-expression with E3 Ligases: Express the fusion protein in a system like Nicotiana benthamiana along with candidate E3 ubiquitin ligases (e.g., ETO1, XBAT32) [8].

- Assess protein stability: Measure reporter protein activity or abundance to indicate whether the ACS degron confers instability.

- Confirm ubiquitination: Use co-immunoprecipitation (Co-IP) assays to check if the ACS protein is ubiquitinated by the E3 ligase [8].

- Phosphorylation modulation: Treat cells with kinase inhibitors or co-express relevant kinases to investigate how phosphorylation of the ACS C-terminus affects its interaction with E3 ligases and stability [8].

Research Applications and Future Directions

Ethylene research has significant applications in crop science. Engineering ethylene sensitivity by altering the expression of Ethylene Response Factors (ERFs) shows promise for improving crop growth and stress tolerance in the field [9]. Ethylene's role is highly complex and context-dependent, influencing processes like leaf growth inhibition under stress and the promotion of leaf expansion at low concentrations [10] [9].

Emerging research areas include:

- Epigenetic Regulation: Exploring how DNA methylation and histone modifications influence the expression of ethylene signaling genes under stress [2].

- Interaction with Respiration: Investigating the link between ethylene signaling and mitochondrial function, particularly the alternative oxidase (AOX) pathway, during processes like fruit ripening [2].

- Non-canonical Pathways: Elucidating pathways independent of the classic EIN2-CTR1 cascade, such as those involving interactions with cytokinin signaling [4].

References

- 1. Progress of ethylene action mechanism and its application on ... [pmc.ncbi.nlm.nih.gov]

- 2. Ethylene Signaling in Regulating Plant Growth, ... [mdpi.com]

- 3. Ethylene signaling in plants - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 4. Ethylene signaling pathway [en.wikipedia.org]

- 5. What Is an Ethylene Monitoring System and Why Is It Critical? [felixinstruments.com]

- 6. Ethylene photocatalytic degradation using TiO2 ... [sciencedirect.com]

- 7. Detection of Ethylene Signaling Using Bioinformatics Tools ... [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of Ethylene Biosynthesis Through Protein ... [pubmed.ncbi.nlm.nih.gov]

- 9. Review The Pivotal Role of Ethylene in Plant Growth [sciencedirect.com]

- 10. Ethylene Role in Plant Growth, Development and ... [frontiersin.org]

Spectroscopic Data & Experimental Protocol

A 2023 study provides a high-resolution experimental line list for ethylene in the 6700–7260 cm⁻¹ region and details the methodology used to create it [1]. This work addresses a gap in high-resolution data for this near-infrared region, which is important for remote sensing and quantitative trace gas analysis.

Summary of Key Experimental Details

| Aspect | Description |

|---|---|

| Objective | Provide new high-resolution laboratory data for the ethylene absorption spectrum between 5000 and 9000 cm⁻¹ [1]. |

| Instrumentation | Bruker IFS 125 HR high-resolution Fourier Transform Spectrometer (FTS) on the AILES beamline of the SOLEIL synchrotron [1]. |

| Spectral Range | 5000–9000 cm⁻¹ (with detailed analysis in the 6700–7260 cm⁻¹ interval) [1]. |

| Sample Conditions | Recorded at four temperatures (130, 201, 240, 297 K) and two pressures for each temperature to reduce spectral congestion [1]. |

| Key Output | An empirical line list of over 19,000 absorption lines at 130 K for the 6700–7260 cm⁻¹ region [1]. |

Choosing an Ethylene Detection Method

Different research applications call for specific detection techniques. The following table compares methods mentioned in the search results, focusing on trace gas detection and plant physiology.

| Technique | Principle | Typical Applications | Key Advantages / Disadvantages |

|---|

| Fourier Transform Spectroscopy (FTS) [1] | Measures absorption/emission of infrared light across a wide range to create a high-resolution spectrum. | Laboratory analysis, creating reference line lists, remote sensing [1]. | Adv: High resolution, wide spectral range. Disadv: Complex instrumentation. | | Laser-Based Photo-Acoustic Spectroscopy [2] | A laser beam excites gas molecules; the resulting sound wave is detected by a microphone. | Real-time, sensitive trace gas detection in plant physiology and other biological research [2]. | Adv: Extremely sensitive for trace gases, real-time measurement. Disadv: Equipment can be expensive [2] [3]. | | Cavity Ring Down Spectroscopy (CRDS) [1] | Measures the decay rate of light in an optical cavity; the decay time is affected by absorption from the gas sample. | Trace gas analysis, atmospheric chemistry [1]. | Adv: Very high sensitivity. Disadv: Can be limited to narrower spectral regions. | | Gas Chromatography (GC) [3] | Separates gas mixtures in a column, with ethylene typically detected by a Flame Ionization Detector (FID). | Common method for ethylene quantification, especially in plant samples [3]. | Adv: Widely available, can separate multiple gases. Disadv: Requires headspace accumulation, not real-time [3]. |

A Practical Experimental Workflow

Based on the search results, here is a generalized workflow for conducting a spectroscopic analysis of ethylene, which can be adapted based on your specific research goals and equipment.

References

ethylene thermodynamic properties and data

Thermodynamic Property Data for Ethylene

The tables below summarize key thermodynamic properties of ethylene (C₂H₄), compiled from the NIST Standard Reference Data Program and other engineering resources [1] [2] [3].

Table 1: Fundamental Thermodynamic Properties of Ethylene

| Property | Value | Units | Source |

|---|---|---|---|

| Molecular Weight | 28.054 | g/mol | [2] [3] |

| Melting Point | 103.8 - 104.15 | K | [1] [2] |

| Boiling Point (at 1 atm) | 169.35 - 169.40 | K | [1] [3] |

| Critical Temperature | 282.35 - 282.5 | K | [1] [3] |

| Critical Pressure | 5.04 - 5.06 | MPa | [1] [2] [3] |

| Critical Density | 214 - 214.2 | kg/m³ | [2] [3] |

| Critical Volume | 0.131 | L/mol | [1] |

| Gas Constant (Individual) | 296.4 | J/(kg·K) | [2] |

| Triple Point Temperature | 104.0 ± 0.1 | K | [1] [4] |

| Triple Point Pressure | 0.000122 | MPa | [2] |

Table 2: Phase Change and Energy Properties

| Property | Value | Units | Conditions | Source |

|---|---|---|---|---|

| Enthalpy of Vaporization (ΔvapH) | 13.544 | kJ/mol | At boiling point (169.40 K) | [1] |

| Enthalpy of Fusion (ΔfusH) | 3.351 | kJ/mol | At melting point | [1] |

| Enthalpy of Sublimation (ΔsubH) | 18.4 | kJ/mol | At 91.5 K | [1] |

| Entropy of Vaporization (ΔvapS) | 79.95 | J/(mol·K) | At boiling point | [1] |

| Heat Capacity, Cp (gas) | 42.9 | J/(mol·K) | At 25°C | [2] |

| Heat Capacity, Cp (liquid) | 67.4 | J/(mol·K) | At boiling point | [2] |

| Thermal Conductivity | 0.020 | W/(m·°C) | Not specified | [2] |

Table 3: Saturation Vapor Pressure According to Antoine Equation The Antoine Equation provides a model for calculating vapor pressure: log₁₀(P) = A − [B / (T + C)], where P is pressure in bar and T is temperature in Kelvin [1].

| Temperature Range (K) | A | B | C |

|---|---|---|---|

| 149.37 to 188.57 | 3.87261 | 584.146 | -18.307 |

Experimental Methods and Data Compilation

The thermodynamic data for ethylene is established through precise experimental methods.

Measurement Protocols

- Phase Change Data: Properties like boiling point, melting point, and critical point are determined using highly controlled PVT (Pressure-Volume-Temperature) experiments. These methods involve measuring the properties of ethylene under various temperatures and pressures to accurately locate phase boundaries [1].

- Enthalpy of Vaporization: This is commonly measured using calorimetry. The classic experiment involves measuring the heat input required to vaporize a known quantity of liquid ethylene at a constant temperature and pressure, typically at its boiling point [1].

Data Compilation and Reliability The provided data, especially from the NIST WebBook, is a compilation from numerous primary research studies conducted over decades. Values are often presented as averages from multiple experiments (e.g., boiling point as an "Average of 9 values") to ensure accuracy and reliability [1]. The methodologies are considered foundational and robust, forming the basis for international standard reference data.

Phase Behavior Diagram

The following diagram illustrates the relationship between pressure and temperature for ethylene, highlighting its key thermodynamic states.

This diagram shows the phases of ethylene coexist in equilibrium at the triple point. The vaporization curve ends at the critical point, beyond which the distinct liquid and gas phases do not exist [1] [2].

Applications and Practical Considerations

- Industrial Use: Ethylene is a primary feedstock for producing polymers (like polyethylene), ethylene oxide, and ethanol [3]. Its high purity is critical in these processes.

- Safety Handling: Ethylene is a highly flammable and explosive gas. It is not toxic but is a simple asphyxiant. Containers may rupture violently under fire or heat conditions [2].

References

Comprehensive Guide to Ethylene Measurement Protocols Using Gas Chromatography

Introduction to Ethylene Measurement

Ethylene is a gaseous phytohormone that plays a pivotal role in regulating plant growth, development, ripening, senescence, and responses to various stresses and pathogen infections [1]. Accurate measurement of ethylene is critically important in numerous research and industrial fields, including plant physiology, post-harvest technology, and fruit logistics, as it helps in identifying the optimal maturity stage of fruits and vegetables for both short-term and long-term storage, thereby extending their shelf life [1] [2].

Gas Chromatography (GC) remains the most widely used method for separation and analysis of ethylene due to its high selectivity, small sample requirement, and fast analysis capabilities [3] [4]. This guide provides a detailed overview of current GC-based methods, including protocols and a comparative analysis of different detection systems.

Methods for Ethylene Detection in Gas Chromatography

Several detection methods can be coupled with GC for ethylene measurement, each with its own advantages and limitations. The choice of detector depends on the required sensitivity, selectivity, and the specific application [3].

Comparison of Detection Methods

The table below summarizes the three primary detection methods used in gas chromatography for ethylene measurement:

Table: Comparison of Ethylene Detection Methods in Gas Chromatography

| Detection Method | Working Principle | Sensitivity | Advantages | Limitations |

|---|---|---|---|---|

| Flame Ionization Detection (FID) | Measures ions produced when organic compounds are burned in a hydrogen-air flame [3]. | Tens of nL L⁻¹ (ppb) [3] | Robust, reliable, widely available, high linearity [3] [4]. | Requires carrier and support gases, destroys sample [3]. |

| Photoionization Detection (PID) | Uses high-energy UV light to ionize gas molecules; the resulting current is measured [3]. | Sub-nL L⁻¹ (ppb) to tens of nL L⁻¹ [3] | High sensitivity, good selectivity for aromatics and olefins [3]. | Sensitivity varies by compound, can be affected by humidity [3]. |

| Reduction Gas Detection (RGD) | Detects gases that reduce heated mercuric oxide to mercury vapor, measured by atomic absorption at 254 nm [5]. | Parts-per-billion (ppb) levels [5] | Exceptionally high sensitivity and selectivity for ethylene and other reduction gases [5]. | Uses toxic mercury compounds, requires specific reactor bed maintenance [5]. |

Advanced and Alternative Sensing Methods

Other sensing technologies have been developed for specific applications, particularly where GC may be impractical:

- Electrochemical Sensing: These sensors measure the current generated when ethylene undergoes oxidation or reduction at an electrode. Modern systems can achieve detection in the ppb range and are suitable for portable or continuous monitoring devices, though they can suffer from cross-sensitivity to other gases and drift over time [3] [6].

- Optical Sensing (Laser-Based): These methods, including laser-based photoacoustic spectroscopy, offer high sensitivity (potentially sub-ppb) and real-time, non-destructive monitoring. However, the equipment is often more expensive and complex, making it less common in routine laboratories [3] [7].

Detailed Experimental Protocols

Protocol 1: Ethylene Measurement from Fruits and Vegetables

This protocol is adapted from methods used to study ethylene evolution in various fruits, suitable for both climacteric and non-climacteric types [1] [5] [8].

3.1.1 Materials and Equipment

- Gas Chromatograph equipped with FID or PID detector

- GC column (e.g., packed Unibeads 3S or a TG-BOND Q+ PLOT capillary column for better separation of C2 hydrocarbons) [5] [4]

- Gas-tight syringes (e.g., 1 mL capacity)

- Airtight sampling vessels (e.g., glass jars or sealed polypropylene bottles with septum ports) [5] [8]

- Standard ethylene gas mixture for calibration

3.1.2 Procedure

- Sample Preparation: Place a known weight of fruit or vegetable into an airtight sampling vessel. The vessel should be of an appropriate size to allow for headspace accumulation without causing excessive stress to the sample [5] [8].

- Incubation: Seal the vessel and allow the sample to incubate at a constant temperature (e.g., 25°C) for a defined period. The incubation time can vary from 1 hour for high-producing tissues to several hours for low-emitting samples [8]. To avoid stress from depleted oxygen or accumulated CO₂, vessels can be flushed with air and sealed only for a short, standardized period [3].

- Gas Sampling: After incubation, use a gas-tight syringe to withdraw a defined volume of headspace gas (typically 1 mL) through the vessel's septum [8].

- GC Analysis:

- Inject the gas sample manually or via an autosampler into the GC injector port.

- Example GC Conditions (Isothermal): Oven temperature 130°C, carrier gas (Helium or Nitrogen) flow rate 30 mL/min. These conditions can elute ethylene in about 84 seconds, with a total analysis time under 4 minutes [5].

- Quantification: Quantify the ethylene concentration in the sample by comparing the peak area from the chromatogram to a calibration curve generated from certified standard ethylene gases at known concentrations [4].

Protocol 2: Ethylene Measurement in Low-Emitting Plant Tissues (Leaves and Buds)

This protocol is specifically designed for plant tissues like leaves and apical buds, which release much lower ethylene concentrations than fruits [4].

3.2.1 Materials and Equipment

- Gas Chromatograph with FID

- TG-BOND Q+ porous layer open tubular (PLOT) capillary column (or similar, for excellent separation of ethylene from ethane and acetylene) [4]

- Gas-tight syringes (100 µL and 2.5 mL)

- Small glass vials (e.g., 1.8 mL or 20 mL crimp-top headspace vials) with appropriate septa [4]

3.2.2 Procedure

- Sample Harvest and Equilibration: Quickly harvest the leaf or bud tissue and immediately place it into a glass vial of an appropriate size. Seal the vial and allow it to equilibrate for 10 minutes at ambient temperature. This step allows "wound ethylene"—produced in response to the cutting—to be released and dissipate, preventing it from skewing the results [4].

- Incubation: After the initial equilibration, re-seal the vial and incubate the sample for a longer period (e.g., 3 hours) at ambient temperature to allow ethylene to accumulate to a detectable level [4].

- Gas Sampling: Use a gas-tight syringe (e.g., 100 µL) to aspirate a sample from the vial's headspace.

- GC Analysis:

- Inject the sample into the GC. The use of a capillary PLOT column provides high sensitivity and a linear calibration range over several orders of magnitude [4].

- The carrier gas is typically High Purity Helium (99.999%).

- Quantification: As with Protocol 1, quantify ethylene using a calibration curve from external standards. The use of a selective column ensures accurate identification and measurement [4].

Workflow and System Configuration Diagrams

Generic Workflow for Ethylene Measurement via GC

The following diagram illustrates the logical flow of a typical ethylene measurement experiment, from sample preparation to data analysis.

Configuration of a GC System with Reduction Gas Detection

For high-sensitivity applications, a GC system can be configured with a Reduction Gas Detector (RGD). The following diagram outlines the key components and gas flow path of such a system.

Troubleshooting and Best Practices

- Minimizing Stress Artifacts: When enclosing living plant material, short incubation times or continuous flushing systems are preferred to prevent changes in CO₂, O₂, and humidity levels, which can themselves alter ethylene production rates [3].

- Handling Low-Emitting Tissues: For tissues with very low ethylene production (e.g., leaves, buds), a pre-concentration or trapping step may be necessary. This involves flushing the headspace through a trap that adsorbs ethylene, which is then thermally desorbed into the GC, significantly enhancing sensitivity [3] [5].

- System Calibration and Maintenance: Regular calibration with certified standard gases is essential for accurate quantification. For RGD systems, monitor detector noise and response, as a worn-out mercury oxide reaction bed will lead to high background noise and erratic signals [5].

Conclusion

Gas chromatography remains a powerful and versatile technique for the precise measurement of ethylene in various biological samples. The choice of detector—FID for routine analysis, PID for higher sensitivity, or RGD for ultratrace detection—should be guided by the specific sensitivity requirements and application context. The protocols outlined here, from standard fruit measurements to specialized methods for low-emitting tissues, provide a robust framework for researchers to obtain reliable and reproducible data, thereby advancing studies in plant biology, post-harvest technology, and beyond.

References

- 1. Measuring Internal and External Ethylene Concentrations ... [pubmed.ncbi.nlm.nih.gov]

- 2. in post-harvest technology: A review Ethylene detection methods [academia.edu]

- 3. Current methods for detecting in plants - PMC ethylene [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of Ethylene Production in Leaf and Bud ... [pmc.ncbi.nlm.nih.gov]

- 5. Per-Billion Levels of Ethylene in Various Matrices [chromatographyonline.com]

- 6. A Gas Chromatographic System for the Detection of ... [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of ethylene precursor ACC in plant ... [bmcplantbiol.biomedcentral.com]

- 8. 4.7. Ethylene Measurement [bio-protocol.org]

ACC quantification methods in plant tissues

Overview of ACC Quantification Methods

1-Aminocyclopropane-1-carboxylic acid (ACC) is the direct biosynthetic precursor to the plant hormone ethylene. Its accurate quantification is essential for understanding plant development and stress responses, but is challenging due to its small size, electroneutrality, and very low concentration in plant tissues [1] [2]. The table below summarizes the key characteristics of different ACC quantification methods.

| Method | Key Principle | Sample Requirement | Key Advantages | Key Limitations / Notes |

|---|---|---|---|---|

| LC-MS/MS (Direct) [1] [2] | Direct measurement via Liquid Chromatography-Tandem Mass Spectrometry | ~10 mg fresh weight | High sensitivity (LOD: 2.5 pg); No derivatization; Includes isotope-labeled internal standard ([²H₄]ACC) to correct for matrix effects [1]. | Requires access to UHPLC-ESI-MS/MS instrumentation. |

| LC-MS/MS (Derivatized) [3] | Derivatization with AccQ-Tag reagent prior to LC-MS/MS analysis | ~10 mg fresh weight | Improved chromatographic retention for ACC; Allows simultaneous analysis of other phytohormone classes in a separate injection [3]. | Requires derivatization step; Sample must be analyzed twice (derivatized for ACC, underivatized for other hormones). |

| Classical Chemical Assay [4] [5] | Indirect quantification by chemical conversion of ACC to ethylene, measured by Gas Chromatography (GC) | ~0.5 g fresh weight | Cost-effective; Does not require MS instrumentation; Protocol for conjugate (MACC) analysis available [4] [5]. | Lower throughput; Requires toxic reagent (HgCl₂); Measures ACC indirectly. |

| Enzyme-linked Methods | In vitro activity assay of ACC Oxidase (ACO) | Varies | Provides functional enzyme activity data, not just metabolite levels [4]. | Not a direct measure of ACC pool size. |

Detailed Experimental Protocols

Protocol 1: Direct Quantification of ACC by UHPLC-ESI-MS/MS

This protocol describes a sensitive and cost-saving method for ACC quantification without derivatization, using liquid-liquid micro-extraction (LLME) for purification [1] [2].

1. Reagents and Equipment

- Chemicals: ACC standard, [²H₄]ACC internal standard (IS), HPLC-grade acetonitrile, ethyl-acetate, acetic acid, ultrapure water.

- Equipment: Mortar and pestle, liquid nitrogen, vortex mixer, microcentrifuge, vacuum concentrator, UHPLC system coupled to an ESI-triple quadrupole mass spectrometer.

2. Sample Preparation and Extraction

- Homogenize plant tissue (e.g., 10 mg of fresh fruit powder) in liquid nitrogen.

- Add 0.5 mL of acetonitrile and 0.2 µg of [²H₄]ACC internal standard to the powdered tissue in a 1.5 mL tube.

- Vortex for 1 hour at room temperature.

- Centrifuge at 15,000 g for 10 minutes and collect the supernatant.

- Re-extract the pellet with 0.2 mL of acetonitrile, centrifuge again, and combine the supernatants.

- Dry the combined supernatant under vacuum.

3. Liquid-Liquid Micro-Extraction (LLME) Purification

- Reconstitute the dried extract in 100 µL of ultrapure water and sonicate for 5 minutes.

- Add 100 µL of ethyl-acetate, vortex for 1 minute, and centrifuge at 15,000 g for 1 minute.

- Discard the upper (ethyl-acetate) phase.

- Repeat the LLME purification step once more with another 100 µL of ethyl-acetate.

- Dry the purified aqueous phase in a vacuum concentrator.

4. LC-MS/MS Analysis

- Reconstitute the final dried extract in 100 µL of 80% acetonitrile.

- Centrifuge at 15,000 g for 10 minutes and transfer the supernatant to an LC vial for analysis.

- The established UHPLC-MS/MS method uses precise control of the mobile phase entering the mass spectrometer to reduce contamination. The method validation shows a limit of detection (LOD) of 2.5 pg, a recovery rate of 95.82%, and a good linear range from 0.5 to 1500 ng·mL⁻¹ (R² = 0.9998) [1].

The workflow for this method is outlined below.

Protocol 2: Indirect Chemical Assay for ACC and MACC

This classic protocol, optimized from the original Lizada and Yang method, quantifies ACC indirectly by measuring the ethylene released from it via chemical reaction [4] [5]. It is also applicable to the conjugated form, MACC.

1. Reagents and Equipment

- Solutions: 5% (m/v) Sulfosalicylic Acid (SSA), 10 mM HgCl₂ (Toxic), 5% (v/v) NaOCl, 6 M NaOH, 6 M HCl.

- Equipment: Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Photoionization Detector (PID), air-tight vials (e.g., 20 mL GC vials).

2. ACC Extraction

- Extract ~0.5 g of frozen, crushed plant tissue with 1 mL of 5% SSA for 30 minutes at 4°C.

- Centrifuge for 10 minutes at 5,000 g and collect the supernatant (ACC extract).

3. ACC Quantification via Ethylene Release

- For each sample, set up two reaction vials:

- Vial A (Sample): Mix a known volume of ACC extract with the reaction mixture.

- Vial B (Spiked Sample): Mix the same volume of ACC extract spiked with a known amount of ACC standard (e.g., 10 µL of 10 µM ACC) with the reaction mixture. This is critical for determining the reaction efficiency for each sample [4].

- Reaction Mixture: The final reaction typically includes HgCl₂ and a saturated, ice-cold mixture of NaOCl/NaOH [4] [5].

- Incubate on ice for a short period (e.g., 4 minutes), vortexing during the reaction to release ethylene into the headspace.

- Measure the ethylene concentration in the headspace (e.g., 1 mL injection) using GC.

4. MACC Quantification by Acid Hydrolysis

- Hydrolyze 100 µL of the ACC extract with 6 M HCl for 4 hours at 100°C to convert MACC to ACC.

- Neutralize the hydrolysate with 6 M NaOH and centrifuge.

- Analyze the supernatant for total ACC content (hydrolyzed ACC + free ACC) as described in Step 3.

- The MACC content is calculated by subtracting the free ACC from the total ACC.

The workflow for the chemical assay, including the spiking control, is shown below.

Summary and Recommendations

- For Highest Sensitivity and Accuracy: The direct LC-MS/MS method (Protocol 1) is the preferred choice. Its use of an isotope-labeled internal standard corrects for matrix effects and recovery losses, providing superior precision for very small sample sizes [1] [2].

- For Labs without MS Access: The indirect chemical assay (Protocol 2) remains a reliable and cost-effective alternative. Its inclusion of a sample-specific spiking control is essential for obtaining accurate results, compensating for the variable efficiency of the chemical conversion [4].

- For Comprehensive Hormonal Profiling: If your study requires simultaneous measurement of ACC along with other major phytohormone classes (auxins, cytokinins, etc.), the derivatization-based LC-MS/MS method is highly suitable, despite requiring two injections per sample [3].

I hope these detailed application notes and protocols assist in your research. Should you need to delve deeper into the analysis of ACC conjugates or enzyme activity assays, please feel free to ask.

References

- 1. Quantitative analysis of ethylene precursor ACC in plant samples by... [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of ethylene precursor ACC in plant ... [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous profiling of... | Research Square [researchsquare.com]

- 4. Protocol: An updated integrated methodology for analysis of ... [plantmethods.biomedcentral.com]

- 5. ACC, MACC, and IAA quantification [bio-protocol.org]

Comprehensive Guide to ACO Enzyme Activity Assays: Protocols and Applications for Research and Drug Development

Introduction to ACO Enzymes and Functional Diversity

ACO (Apocarotenoid Oxygenase/Cleavage Oxygenase) enzymes represent a diverse family of non-heme iron-dependent enzymes that catalyze the oxidative cleavage of carotenoids and apocarotenoids across various biological systems. These enzymes play critical physiological roles in multiple organisms, from cyanobacteria to plants and mammals. In plants, ACO is more commonly known as ACC Oxidase, which catalyzes the final step in ethylene biosynthesis by converting 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene, a crucial plant hormone regulating growth, development, and stress responses [1]. Meanwhile, in cyanobacteria and mammalian systems, ACO enzymes participate in carotenoid metabolism pathways, generating important compounds like retinal and other apocarotenoid signaling molecules [2].

The biochemical diversity of ACO enzymes presents both challenges and opportunities for researchers developing activity assays. These enzymes belong to the 2-oxoglutarate-dependent dioxygenase (2OGD) superfamily, characterized by a double-stranded β-helix (DSBH) core fold containing a typical 2-His-1-carboxylate motif required for iron binding [1]. However, ACO exhibits unique characteristics within this family, as it utilizes ascorbate as a catalyst instead of 2-oxoglutarate, making it a distinctive member of the plant 2OGD superfamily [1]. Understanding these fundamental biochemical properties is essential for developing robust activity assays that accurately measure ACO function in various research and drug development contexts.

HPLC-Based ACO Activity Assay Protocol

Principle and Applications

The HPLC-based detection method provides a highly sensitive approach for quantifying ACO activity by directly measuring reaction products with precision. This method is particularly valuable for detailed kinetic studies and when working with novel or uncharacterized ACO enzymes where reaction specificity must be confirmed. The protocol leverages separation technology to resolve substrate from products, enabling accurate quantification of even minor reaction components in complex mixtures [3]. This makes it ideal for investigating inhibitor effects on ACO activity or characterizing mutant enzymes with altered catalytic properties, as the chromatographic profile can reveal changes in product distribution or the appearance of atypical reaction products.

Reagents and Equipment

- Purified ACO enzyme: Native or metal-substituted forms (2 μg per reaction) [3]

- Reaction buffer: 20 mM HEPES-NaOH (pH 7.0) containing 0.05% (w/v) Triton X-100 [3]

- Substrate solution: Ethanolic solution of all-trans-8′-apocarotenal (final concentration 100 μM) [3]

- Extraction solvent: High-purity hexane for product extraction [3]

- Termination reagent: HPLC-grade methanol for reaction quenching [3]

- Analytical standards: all-trans-retinal (>95% purity) for quantification [3]

- Equipment: HPLC system with compatible detector, shaker-incubator capable of maintaining 28°C with 500 rpm shaking [3]

Step-by-Step Procedure

Reaction Setup: Combine 2 μg of purified ACO with 200 μL reaction buffer in a suitable container. Gently mix to ensure uniform enzyme distribution without causing denaturation through excessive agitation [3].

Reaction Initiation: Add ethanolic solution of all-trans-8′-apocarotenal to achieve a final concentration of 100 μM. Mix immediately but gently to ensure rapid and uniform substrate distribution throughout the reaction mixture [3].

Incubation Conditions: Transfer the reaction mixture to a shaker-incubator pre-set to 28°C with 500 rpm shaking. Maintain these conditions for exactly 1 minute to allow sufficient product formation while minimizing non-enzymatic degradation [3].

Reaction Termination: Add 300 μL of ice-cold methanol to quench the reaction. Vortex briefly to ensure complete mixing, which effectively denatures the enzyme and halts further catalytic activity [3].

Product Extraction: Add 500 μL of hexane to the quenched reaction mixture. Vortex vigorously for 30-60 seconds to facilitate efficient partitioning of hydrophobic reaction products into the organic phase. Centrifuge at 10,000 × g for 2 minutes to achieve clear phase separation [3].

HPLC Analysis: Carefully collect the upper hexane layer containing extracted products and analyze directly by HPLC using previously established separation conditions. Monitor elution at appropriate wavelengths for detection of all-trans-retinal and other relevant apocarotenoids [3].

Quantification: Quantify the amount of generated all-trans-retinal by comparison against a standard curve generated with known amounts of authentic all-trans-retinal standard. Express enzyme activity as nmol of product formed per minute per mg of enzyme [3].

Spectrophotometric ACO Activity Assay Protocol

Principle and Applications

The spectrophotometric activity assay provides a rapid, continuous method for monitoring ACO activity by measuring substrate depletion or product formation in real time. This approach is particularly valuable for high-throughput screening applications and initial enzyme characterization studies where multiple samples must be processed quickly. The method capitalizes on the distinct spectral properties of carotenoids and apocarotenoids, which exhibit characteristic absorption spectra that alter as the molecular structure changes through enzymatic cleavage [3]. This enables researchers to continuously monitor reaction progress without the need for sample extraction or separation steps, making it ideal for kinetic parameter determination and rapid assessment of enzyme activity under various conditions.

Reagents and Equipment

- Purified ACO enzyme: 6 μg per reaction [3]

- Reaction buffer: 20 mM HEPES-NaOH (pH 7.0) with 0.05% Triton X-100 [3]

- Substrate solution: all-trans-8′-apocarotenal (final concentration 25 μM) [3]

- Test compounds: For inhibitor or activator screening studies [3]

- Equipment: UV-Vis spectrophotometer (e.g., Lambda Bio spectrometer) or plate reader (e.g., Flexstation 3) capable of maintaining 28°C [3]

Step-by-Step Procedure

Sample Preparation: Add 6 μg of purified ACO to 100 μL of reaction buffer in a spectrophotometer cuvette or multi-well plate. Include test compounds at this stage if investigating potential inhibitors or activators [3].

Pre-incubation: Incubate the enzyme mixture for 10 minutes at 28°C to allow temperature equilibration and potential interaction with test compounds. This step ensures that observed effects result from genuine enzyme modulation rather than temperature artifacts [3].

Reaction Initiation: Add all-trans-8′-apocarotenal to achieve a final concentration of 25 μM in a total reaction volume of 200 μL. Mix immediately by gentle inversion or plate shaking, taking care to avoid introducing air bubbles that could interfere with absorbance readings [3].

Absorbance Monitoring: Immediately measure absorbance changes at appropriate wavelengths (typically 400-500 nm for apocarotenoids) over time using a spectrophotometer or plate reader maintained at 28°C. Continue monitoring for a sufficient period to establish a linear rate of change (typically 5-30 minutes) [3].

Control Measurements: Perform parallel assays with protein omitted from the reaction mixture to determine the rate of non-enzymatic substrate degradation. Subtract this background rate from experimental measurements to calculate enzyme-specific activity [3].

Data Analysis: Calculate enzyme activity using the extinction coefficient for the substrate or product. For all-trans-8′-apocarotenal, monitor depletion at its maximum absorbance wavelength, or follow the appearance of cleavage products at their characteristic wavelengths [3].

Table 1: Key Comparison of ACO Activity Assay Methods

| Parameter | HPLC-Based Assay | Spectrophotometric Assay |

|---|---|---|

| Detection Principle | Product separation and quantification | Absorbance change monitoring |

| Sensitivity | High (pmol-nmol range) | Moderate (nmol range) |

| Throughput | Low to moderate | High |

| Information Content | Identifies specific products | Measures overall activity |

| Equipment Requirements | HPLC system | Spectrophotometer/plate reader |

| Typical Incubation Time | 1 minute | 10-30 minutes |

| Key Applications | Detailed mechanistic studies, product identification | Kinetic studies, inhibitor screening |

Quantitative Data and Experimental Parameters

Optimized Assay Conditions for Different ACO Types

Successful ACO activity measurement requires careful parameter optimization to ensure accurate and reproducible results. The experimental conditions must be tailored to the specific ACO enzyme being studied, as optimal pH, temperature, and co-factor requirements can vary significantly between enzymes from different biological sources. Based on established protocols, the general assay parameters for plant ACO enzymes include a slightly acidic pH (7.0-7.5) and temperatures ranging from 25-30°C, reflecting physiological conditions in plant tissues [3] [1]. Additionally, the critical cofactors including Fe(II), ascorbate, and molecular oxygen must be present in sufficient quantities to support maximal enzyme activity, as ACO belongs to the class of non-heme iron-containing enzymes that require these components for catalytic function [1].

For specialized applications, such as studying inhibitor effects or characterizing enzyme variants, researchers may need to modify standard protocols to address specific experimental questions. When investigating detergent effects, for example, particular attention should be paid to the choice and concentration of detergent in the reaction mixture, as linear polyoxyethylene detergents like tetraethylene glycol monooctyl ether (C8E4) have been shown to strongly inhibit the apocarotenoid oxygenase activity of ACO enzymes [2]. Similarly, when working with membrane-associated forms of ACO, additional optimization may be required to maintain enzyme stability and activity throughout the assay procedure.

Table 2: Key Experimental Parameters for ACO Activity Assays

| Parameter | Recommended Conditions | Notes and Variations |

|---|---|---|

| Temperature | 28°C | Range: 25-30°C depending on enzyme source |

| pH | 7.0 (HEPES-NaOH) | Plant ACOs typically pH 7.0-7.5 |

| Reaction Time | 1 min (HPLC), 10-30 min (spectrophotometric) | Optimize for linear product formation |

| Enzyme Amount | 2-6 μg per reaction | Adjust based on specific activity |

| Substrate Concentration | 25-100 μM | Varies with substrate type and Km |

| Essential Cofactors | Fe(II), Ascorbate, O₂ | Critical for catalytic activity |

| Detergent | 0.05% Triton X-100 | Avoid linear polyoxyethylene detergents |

Detection Limits and Quantification Approaches

The sensitivity of detection varies considerably between different ACO assay formats, with each method offering distinct advantages for specific applications. For ethylene-producing ACO enzymes (ACC oxidases), gas chromatography provides detection in the ppb range (1:10⁹), while more advanced techniques like photoacoustic laser spectrophotometry can achieve exceptional sensitivity at the ppt level (1:10¹²) [4]. For apocarotenoid-cleaving ACO enzymes, HPLC-based detection typically allows quantification in the pmol to nmol range, depending on the detection method employed and the extinction coefficients of the target compounds [3]. Understanding these detection limitations is crucial for selecting the appropriate methodology and ensuring that measured activities fall within the quantifiable range of the chosen assay.